5,5'-Dimethyl-bapta
Overview
Description
5,5’-Dimethyl-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid, commonly known as 5,5’-Dimethyl-bapta, is a polyamino carboxylic acid. It is a derivative of bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA) with methyl substituents at the C-5 positions. This compound is widely recognized for its role as a calcium chelator, which means it can bind to calcium ions and form stable complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dimethyl-bapta typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminophenol and 4-methyl-2-nitrophenol.
Formation of Intermediate: These starting materials undergo a series of reactions, including nitration, reduction, and etherification, to form the intermediate compound.
Final Product: The intermediate is then reacted with ethylenediaminetetraacetic acid (EDTA) under specific conditions to yield 5,5’-Dimethyl-bapta.
Industrial Production Methods
Industrial production of 5,5’-Dimethyl-bapta follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compound.
Purification: The intermediate is purified using techniques such as recrystallization and chromatography.
Final Synthesis: The purified intermediate is then reacted with EDTA to produce the final product, which is further purified and tested for quality.
Chemical Reactions Analysis
Types of Reactions
5,5’-Dimethyl-bapta undergoes various chemical reactions, including:
Chelation: It forms stable complexes with calcium ions, which is its primary function.
Substitution: The amino groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Chelation: Typically involves the use of calcium chloride in aqueous solutions.
Substitution: Common reagents include alkyl halides and acyl chlorides under basic conditions.
Major Products
Chelation: The major product is the calcium-5,5’-Dimethyl-bapta complex.
Substitution: Depending on the electrophile used, various substituted derivatives of 5,5’-Dimethyl-bapta can be formed.
Scientific Research Applications
5,5’-Dimethyl-bapta has numerous applications in scientific research:
Chemistry: Used as a calcium chelator in various chemical reactions and studies.
Mechanism of Action
The primary mechanism of action of 5,5’-Dimethyl-bapta involves its ability to chelate calcium ions. By binding to calcium, it can:
Regulate Calcium Levels: Control intracellular calcium concentrations, which is crucial for various cellular processes.
Inhibit Enzymes: Directly inhibit enzymes such as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), thereby affecting cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
BAPTA: The parent compound without methyl substituents.
5,5’-Dibromo-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid: A derivative with bromine substituents instead of methyl groups.
Uniqueness
5,5’-Dimethyl-bapta is unique due to its specific methyl substituents, which enhance its calcium chelation properties and make it less sensitive to changes in intracellular pH compared to its parent compound, BAPTA .
Properties
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O10/c1-15-3-5-17(25(11-21(27)28)12-22(29)30)19(9-15)35-7-8-36-20-10-16(2)4-6-18(20)26(13-23(31)32)14-24(33)34/h3-6,9-10H,7-8,11-14H2,1-2H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMWLYNXTGNSSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238554 | |
Record name | 5,5'-Dimethyl-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91416-19-2 | |
Record name | N,N′-[1,2-Ethanediylbis[oxy(4-methyl-2,1-phenylene)]]bis[N-(carboxymethyl)glycine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91416-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5'-Dimethyl-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091416192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5'-Dimethyl-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MAPTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78H4VA776P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.